
5,7-bis(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine
Descripción general
Descripción
5,7-bis(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine (BTD) is a heterocyclic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. BTD is a versatile molecule that can be synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mecanismo De Acción
The mechanism of action of 5,7-bis(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine is not fully understood, but it is believed to involve the inhibition of key enzymes or receptors involved in various biological processes. This compound has been shown to inhibit the activity of the HIV-1 integrase enzyme, which is essential for the replication of the HIV virus. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. The exact mechanism by which this compound induces apoptosis is not fully understood, but it is believed to involve the activation of various signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including antiviral and anticancer activities, as well as anti-inflammatory and antioxidant activities. This compound has been shown to inhibit the replication of the HIV virus by inhibiting the activity of the HIV-1 integrase enzyme. This compound has also been shown to induce apoptosis in cancer cells by activating various signaling pathways. In addition, this compound has been shown to have anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5,7-bis(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine has several advantages for lab experiments, including its ease of synthesis, high yield, and versatility as a building block in organic synthesis. This compound can be synthesized using various methods, and its synthesis can be easily scaled up for large-scale production. This compound is also a versatile building block in organic synthesis, allowing for the synthesis of various heterocyclic compounds. However, this compound also has limitations for lab experiments, including its toxicity and potential side effects. This compound should be handled with care in the lab, and its toxicity and potential side effects should be carefully considered when designing experiments.
Direcciones Futuras
There are several future directions for the research and development of 5,7-bis(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine, including the development of new drugs for the treatment of viral and cancerous diseases, the synthesis of new materials with unique properties, and the development of new synthetic methodologies. This compound has shown promising results as a potential drug candidate for the treatment of viral and cancerous diseases, and further research is needed to fully understand its mechanism of action and potential side effects. This compound can also be used as a building block in the synthesis of new materials with unique properties, such as luminescent materials and conducting polymers. Finally, the development of new synthetic methodologies using this compound as a building block can lead to the synthesis of new heterocyclic compounds with unique properties and potential applications.
Aplicaciones Científicas De Investigación
5,7-bis(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, materials science, and organic synthesis. This compound has been shown to have potent antiviral and anticancer activities, making it a promising candidate for the development of new drugs. This compound has also been used as a building block in the synthesis of new materials with unique properties, such as luminescent materials and conducting polymers. In organic synthesis, this compound has been used as a versatile building block in the synthesis of various heterocyclic compounds.
Propiedades
IUPAC Name |
5,7-bis(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F6N2/c8-6(9,10)4-3-5(7(11,12)13)15-2-1-14-4/h3,14H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGXJAHEBLONMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(C=C(N1)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30565137 | |
| Record name | 5,7-Bis(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30565137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28598-72-3 | |
| Record name | 5,7-Bis(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30565137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


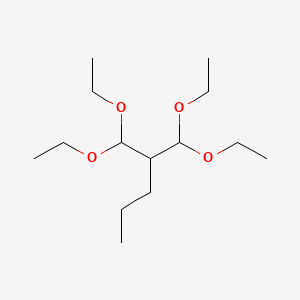
![(6-Methylimidazo[2,1-b][1,3]thiazol-3-yl)acetic acid](/img/structure/B1626841.png)
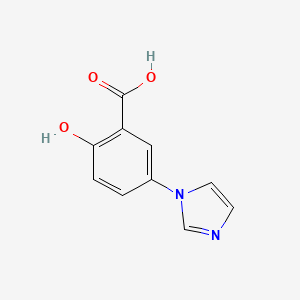
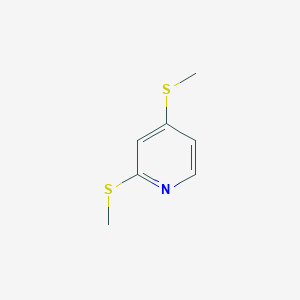
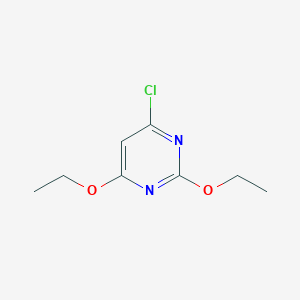
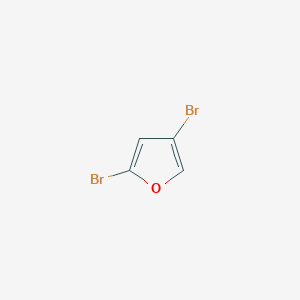

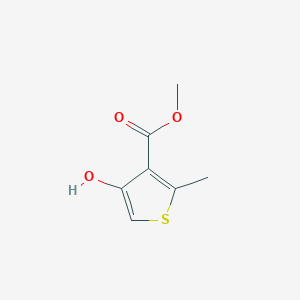
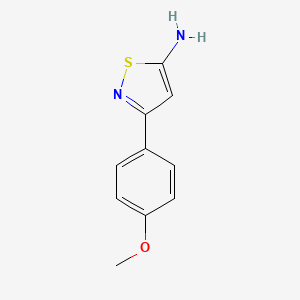
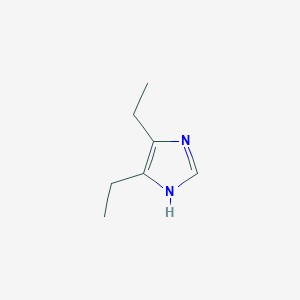
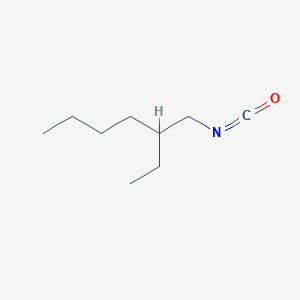
![1-Methyl-2-phenylbenzo[cd]indol-5(1H)-one](/img/structure/B1626857.png)
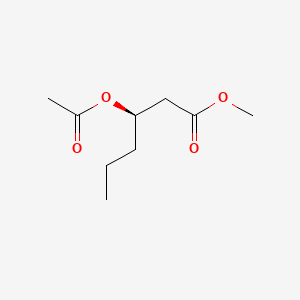
![3-[(3-Methylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1626859.png)
